molecular formula C6H18Cl3N3O3 B1375771 1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride CAS No. 6988-69-8

1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride

Cat. No. B1375771
CAS RN: 6988-69-8
M. Wt: 286.6 g/mol
InChI Key: JJLVRAIJSKJOGF-UHFFFAOYSA-N
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Description

1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride, also known as all-cis-2,4,6-Triaminocyclohexane-1,3,5-triol, is a compound with the molecular formula C6H15N3O3 · 3HCl and a molecular weight of 286.58 . It is used as a building block for polynuclear metal complexes .


Molecular Structure Analysis

The molecular structure of 1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride is characterized by the presence of three amino groups and three hydroxy groups. The sodium cation is bonded to the three hydroxy groups of one 1,3,5-triamino-1,3,5-trideoxy-cis-inositol (taci) ligand .


Chemical Reactions Analysis

1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride forms trinuclear complexes of trivalent lanthanide cations . These complexes are efficient catalysts for the hydrolysis of 2-hydroxypropyl-4-nitrophenyl phosphate (HPNP), a commonly used RNA model system .


Physical And Chemical Properties Analysis

1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride has a molecular weight of 286.58 . It forms trinuclear complexes of trivalent lanthanide cations .

Scientific Research Applications

Metal Ion Complexation and Structural Analysis

1,3,5-Triamino-1,3,5-trideoxy-cis-inositol (TACI) demonstrates remarkable versatility in forming complexes with various metal ions. The compound has been studied for its unique ability to form stable complexes with trivalent lanthanide cations, leading to the formation of isostructural trinuclear complexes. These complexes exhibit high stability and are highly dependent on the cation radius (Chapon et al., 2001). Similar findings were observed in the formation of complexes with aluminum(III), gallium(III), and thallium(III) (Hegetschweiler et al., 1993), and the enthalpy changes of the complexation reaction with lanthanide cations were measured by microcalorimetry (Chapon et al., 2003).

Hydrogen Bonding and Solubility Properties

Studies have shown that TACI can form both intermolecular and intramolecular hydrogen bonds, as demonstrated by X-ray diffraction. This property contributes to the good solubility of its derivatives in various common solvents, making it a valuable compound in research involving solubility and molecular interactions (Hegetschweiler et al., 1990).

Chelation Therapy and Metal Ion Binding

TACI has potential applications in chelation therapy and metal ion binding in medicine. Its structure has been used as a basis for the design of selective chelators, particularly for treating metal intoxication or stabilizing metal cations in diagnostic radiopharmaceuticals and paramagnetic contrast agents (Hegetschweiler, 1999).

Catalysis in Hydrolysis Reactions

Trinuclear rare-earth metal complexes based on TACI have been proven to be efficient catalysts for the hydrolysis of phosphodiesters, which are commonly used RNA model systems. This application suggests the potential for TACI in biochemical and pharmaceutical research (Ramadan et al., 2011).

properties

IUPAC Name

2,4,6-triaminocyclohexane-1,3,5-triol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O3.3ClH/c7-1-4(10)2(8)6(12)3(9)5(1)11;;;/h1-6,10-12H,7-9H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLVRAIJSKJOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)N)O)N)O)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746407
Record name 2,4,6-Triaminocyclohexane-1,3,5-triol--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride

CAS RN

6988-69-8
Record name 2,4,6-Triaminocyclohexane-1,3,5-triol--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6988-69-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride
Reactant of Route 2
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride
Reactant of Route 3
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride
Reactant of Route 4
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride
Reactant of Route 5
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride
Reactant of Route 6
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride

Citations

For This Compound
3
Citations
D Chapon, P Delangle, C Lebrun - Journal of the Chemical Society …, 2002 - pubs.rsc.org
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol (L) gives trinuclear complexes of trivalent lanthanide cations, [Ln3L2H−6]3+. In this contribution, we demonstrate the capability of this …
Number of citations: 18 pubs.rsc.org
D Chapon, JP Morel, P Delangle, C Gateau… - Dalton …, 2003 - pubs.rsc.org
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol (taci) gives trinuclear sandwich-type complexes of trivalent lanthanide cations [Ln3(taciH−3)2]3+ in aqueous solution, whose stability constants …
Number of citations: 16 pubs.rsc.org
SL Dempsey - 2014 - search.proquest.com
The versatile polyol/polyamine supporting ligand TDCI (1, 3, 5-tris (dimethylamino)-1, 3, 5-trideoxy-cis-inositol was synthesized, and several lanthanide complex clusters of this ligand …
Number of citations: 3 search.proquest.com

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